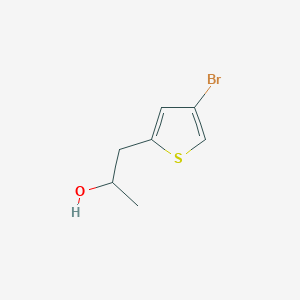
1-(4-Bromothiophen-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromothiophen-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H9BrOS and a molecular weight of 221.11 g/mol . It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propanol group. This compound is of significant interest in various fields of research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromothiophen-2-yl)propan-2-ol typically involves the bromination of thiophene followed by the addition of a propanol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the thiophene ring .
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Chemischer Reaktionen
1-(4-Bromothiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 1-(4-Bromothiophen-2-yl)propan-2-one .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromothiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-(4-Bromothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromothiophen-2-yl)propan-2-ol can be compared with other similar compounds such as:
1-(4-Chlorothiophen-2-yl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorothiophen-2-yl)propan-2-ol: Contains a fluorine atom in place of bromine.
1-(4-Iodothiophen-2-yl)propan-2-ol: Features an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its halogenated analogs .
Eigenschaften
Molekularformel |
C7H9BrOS |
|---|---|
Molekulargewicht |
221.12 g/mol |
IUPAC-Name |
1-(4-bromothiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H9BrOS/c1-5(9)2-7-3-6(8)4-10-7/h3-5,9H,2H2,1H3 |
InChI-Schlüssel |
WYKVGTSTIPDZDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CS1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


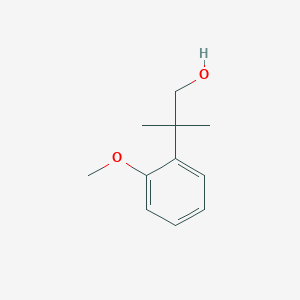
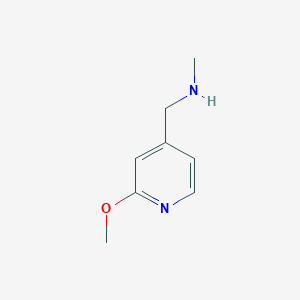
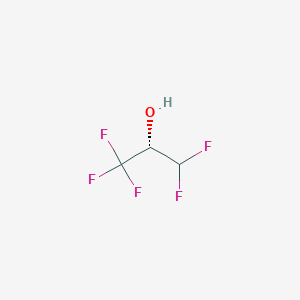
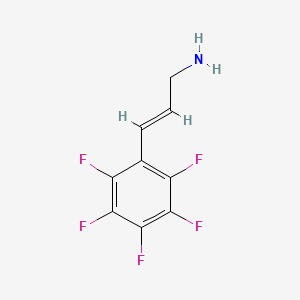
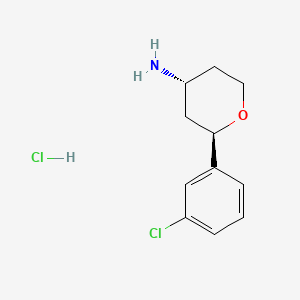
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)
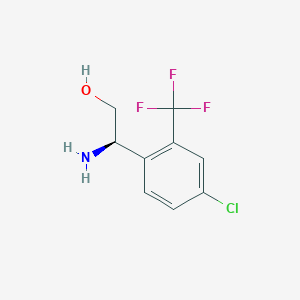

![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
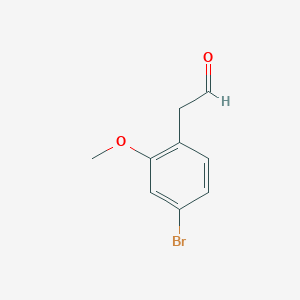
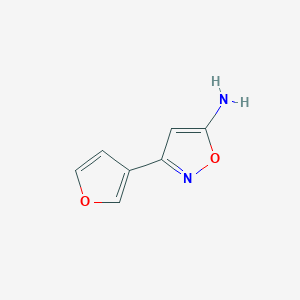
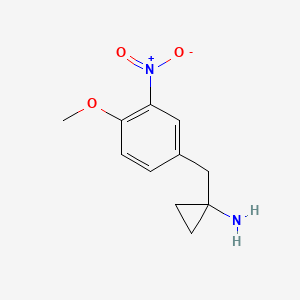
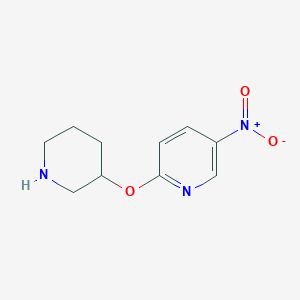
![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)
